molecular formula C13H14IN5 B108666 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine CAS No. 16018-67-0

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine

Cat. No.: B108666
CAS No.: 16018-67-0
M. Wt: 367.19 g/mol
InChI Key: FXESJLQSZQXLQR-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Iodophenyl Group: The iodophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the iodophenyl moiety.

    Reduction: Reduction reactions could target the pyrimidine ring or the iodophenyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the iodophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could result in various substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its guanidine moiety.

    Molecular Probes: Utilization in the design of molecular probes for biological studies.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in diagnostic imaging or assays.

Industry

    Chemical Synthesis: Application in the synthesis of other complex organic molecules.

    Agriculture: Possible use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine would depend on its specific application. Generally, guanidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The iodophenyl group may enhance binding affinity or specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-BROMOPHENYL)-
  • GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-CHLOROPHENYL)-
  • GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-

Uniqueness

The presence of the iodophenyl group in 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine may confer unique properties such as increased molecular weight, enhanced electron density, and potential for specific interactions with biological targets compared to its bromine, chlorine, or fluorine analogs.

Properties

CAS No.

16018-67-0

Molecular Formula

C13H14IN5

Molecular Weight

367.19 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine

InChI

InChI=1S/C13H14IN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)

InChI Key

FXESJLQSZQXLQR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)I)C

SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C

16018-67-0

Synonyms

1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine

Origin of Product

United States

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